N-Methyl-2-{4-[(4-phenyl-1,3-thiazol-2-YL)methyl]piperazin-1-YL}acetamide
Description
N-Methyl-2-{4-[(4-phenyl-1,3-thiazol-2-YL)methyl]piperazin-1-YL}acetamide is a complex organic compound that features a thiazole ring, a piperazine ring, and an acetamide group. The thiazole ring is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Properties
Molecular Formula |
C19H24N4O5S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-methyl-2-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide;oxalic acid |
InChI |
InChI=1S/C17H22N4OS.C2H2O4/c1-18-16(22)11-20-7-9-21(10-8-20)12-17-19-15(13-23-17)14-5-3-2-4-6-14;3-1(4)2(5)6/h2-6,13H,7-12H2,1H3,(H,18,22);(H,3,4)(H,5,6) |
InChI Key |
WGTOOGNJTFEQQL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN1CCN(CC1)CC2=NC(=CS2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-{4-[(4-phenyl-1,3-thiazol-2-YL)methyl]piperazin-1-YL}acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the thiazole derivative reacts with piperazine.
Acetamide Group Addition: The final step involves the acylation of the piperazine nitrogen with an acetamide group, typically using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines or alcohols .
Scientific Research Applications
N-Methyl-2-{4-[(4-phenyl-1,3-thiazol-2-YL)methyl]piperazin-1-YL}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-Methyl-2-{4-[(4-phenyl-1,3-thiazol-2-YL)methyl]piperazin-1-YL}acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-Methyl-2-{4-[(4-phenyl-1,3-thiazol-2-YL)methyl]piperazin-1-YL}acetamide is unique due to its specific combination of a thiazole ring, piperazine ring, and acetamide group, which confer distinct biological activities and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
